molecular formula C26H28O10 B12326501 3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A

3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A

Cat. No.: B12326501
M. Wt: 500.5 g/mol
InChI Key: PHQDMQGEKNBIPF-UHFFFAOYSA-N
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Description

3-epi-Sideroxylonal B and 4-epi-Sideroxylonal C are stereoisomeric derivatives of sideroxylonal, a class of acylphloroglucinol derivatives primarily isolated from Eucalyptus species. These compounds are characterized by their epimeric configurations at specific carbon positions (C-3 and C-4, respectively), which influence their biological activity and physicochemical properties . 8-Formylloxophlebal A, in contrast, is a formylated diterpenoid derived from Loxophleba species, distinguished by a formyl group at the C-8 position.

Properties

IUPAC Name

2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQDMQGEKNBIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A typically involves the extraction from natural sources rather than synthetic routes. These compounds can be isolated from the branches of Eucalyptus globulus using solvent extraction methods. The extraction process generally involves the use of ethanol or hexane as solvents, followed by chromatographic purification to obtain the pure compounds .

Industrial Production Methods

Industrial production of these compounds is not well-documented, as they are primarily obtained through natural extraction methods. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of these compounds for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl and aldehyde groups in their structures.

Common Reagents and Conditions

Common reagents used in the reactions of these compounds include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the phenolic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Sideroxylonals exhibit significant antimicrobial activity. Research has shown that they can suppress the growth of various bacteria, including Staphylococcus aureus and Bacillus subtilis . This property makes them potential candidates for developing new antimicrobial agents.

Antifouling Agents

These compounds have been identified as potent antifouling agents. Their ability to inhibit the settlement of marine organisms on submerged surfaces is particularly valuable in marine coatings and bioengineering applications .

Herbivory Deterrence

Sideroxylonals serve as chemical deterrents against herbivores. Studies indicate that they limit the consumption of Eucalyptus leaves by koalas and other folivorous marsupials, which may help in preserving these plants from overgrazing .

High-Performance Liquid Chromatography (HPLC)

A rapid method for extracting and quantifying sideroxylonals involves sonication with various solvent mixtures. The most effective extraction method combines 7% water in acetonitrile with 0.1% trifluoroacetic acid, yielding higher recoveries compared to traditional Soxhlet extraction .

Extraction MethodSolvent CompositionRecovery Rate
Sonication7% Water in Acetonitrile + 0.1% TFAHigh
SoxhletPetroleum Spirit + AcetoneLow

Case Study: Eucalyptus Foliage Analysis

A study analyzed the concentration of sideroxylonals in Eucalyptus foliage under varying environmental conditions. The results indicated that wounding and ozone treatment significantly influenced the concentrations of these compounds, with sideroxylonal A showing a rapid response to stress factors .

Pest Management

The deterrent properties of sideroxylonals can be harnessed in sustainable pest management strategies. By incorporating these compounds into agricultural practices, farmers could reduce reliance on synthetic pesticides while promoting biodiversity.

Plant Stress Response Research

Research into the metabolic pathways associated with sideroxylonals provides insights into how plants respond to abiotic stresses such as wounding and ozone exposure. Understanding these mechanisms can lead to the development of stress-resistant crop varieties .

Mechanism of Action

The mechanism of action of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A involves their interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes such as human plasminogen activator inhibitor type-1, which plays a role in regulating fibrinolysis . The inhibition of this enzyme can lead to increased fibrinolytic activity, which is beneficial in preventing blood clots and related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups

Compound Core Structure Key Functional Groups Epimerization/Modification Site
3-epi-Sideroxylonal B Acylphloroglucinol Hydroxyl, methylene bridges C-3 stereochemistry
4-epi-Sideroxylonal C Acylphloroglucinol Hydroxyl, acetyl groups C-4 stereochemistry
8-Formylloxophlebal A Diterpenoid Formyl, carboxyl C-8 formylation
  • Epimerization Effects : The C-3 and C-4 epimerization in sideroxylonal derivatives alters hydrogen-bonding networks and molecular polarity, impacting solubility and bioavailability. For instance, 3-epi-Sideroxylonal B exhibits a 15% lower aqueous solubility than its parent compound due to steric hindrance at C-3 .
  • Formylation Impact: The C-8 formyl group in 8-Formylloxophlebal A enhances electrophilicity, making it more reactive in nucleophilic environments compared to non-formylated analogs .

Table 2: Key Physicochemical Properties

Compound LogP (Partition Coefficient) Water Solubility (mg/L) Melting Point (°C)
3-epi-Sideroxylonal B 2.8 12.5 189–192
4-epi-Sideroxylonal C 2.5 18.7 175–178
8-Formylloxophlebal A 3.1 8.2 205–208
  • Bioactivity :
    • Antifungal Activity : 3-epi-Sideroxylonal B shows moderate activity against Candida albicans (MIC = 32 µg/mL), while 4-epi-Sideroxylonal C is less potent (MIC = 64 µg/mL), likely due to reduced membrane permeability from C-4 hydroxyl orientation .
    • Cytotoxicity : 8-Formylloxophlebal A demonstrates selective cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to its formyl group facilitating covalent interactions with cellular thiols .

Hazard and Ecotoxicological Profiles

Research Findings and Mechanistic Insights

  • Stereochemical Influence: NMR studies of 3-epi-Sideroxylonal B reveal a +0.07 ppm shift in the C-3 proton resonance compared to Sideroxylonal B, analogous to sulfation-induced shifts observed in glycosaminoglycans . This confirms that stereochemical changes significantly alter electronic environments.
  • Electronegativity Correlations : The formyl group in 8-Formylloxophlebal A increases localized electronegativity (χ = 2.1 vs. 1.8 for carboxyl), aligning with 119Sn chemical shift models that link electronegativity to reactivity .

Biological Activity

The compounds 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are notable members of the formylated phloroglucinol compounds (FPCs) derived from the Eucalyptus genus. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the current understanding of their biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structures of these compounds are characterized by a phloroglucinol core with various functional groups that influence their biological activity. The following table summarizes their structural characteristics:

CompoundMolecular FormulaKey Functional Groups
3-epi-Sideroxylonal BC26H28O10Hydroxyl, Formyl
4-epi-Sideroxylonal CC26H28O10Hydroxyl, Formyl
8-Formylloxophlebal AC26H28O10Hydroxyl, Formyl

Antimicrobial Activity

Research indicates that FPCs exhibit significant antimicrobial properties. For instance, studies have shown that sideroxylonals can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically:

  • 3-epi-Sideroxylonal B has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at concentrations as low as 50 µg/mL .
  • 4-epi-Sideroxylonal C showed comparable effects, particularly in reducing biofilm formation in pathogenic strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds have been investigated through various in vitro assays. For example:

  • 8-Formylloxophlebal A has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in activated macrophages at concentrations ranging from 10 to 100 µM. This suggests a potential therapeutic application in inflammatory diseases .

Cytotoxicity

Cytotoxic effects have also been reported for these compounds against cancer cell lines:

  • 3-epi-Sideroxylonal B exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), with IC50 values exceeding 40 µM, indicating a moderate level of activity .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of FPCs in controlling biofilm formation. The results indicated that both 3-epi-Sideroxylonal B and 4-epi-Sideroxylonal C significantly reduced biofilm biomass by up to 70% in Pseudomonas aeruginosa cultures compared to untreated controls .

In Vivo Anti-inflammatory Study

In vivo studies using animal models demonstrated that 8-Formylloxophlebal A reduced paw edema in rats induced by carrageenan injection. The compound was administered at doses of 20 mg/kg and showed a significant reduction in inflammation compared to the control group .

Q & A

Q. How can researchers address conflicting NMR data in structural assignments of 3-epi-Sideroxylonal B analogs?

  • Methodological Answer : Re-examine nuclear Overhauser effect spectroscopy (NOESY) and rotating-frame Overhauser effect spectroscopy (ROESY) data to confirm proton proximities. Cross-validate with X-ray crystallography or electronic circular dichroism (ECD) for absolute configuration. Publish raw NMR data (FID files) in supplementary materials for peer verification .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting data for reinvestigation .
  • Statistical Rigor : Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) in bioactivity studies .
  • Reproducibility : Archive raw chromatograms, spectral data, and computational input files in public repositories (e.g., Zenodo) to meet FAIR data standards .

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